Paprotrain

Descripción general

Descripción

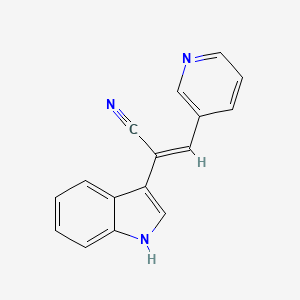

Paprotrain, también conocido como (alfaZ)-alfa-(3-Piridinilmetileno)-1H-indol-3-acetonitrilo, es un inhibidor permeable a las células de la kinesina MKLP-2. Inhibe la actividad ATPasa de MKLP-2 con un valor de IC50 de 1,35 μM y un valor de Ki de 3,36 μM. Además, muestra una actividad de inhibición moderada sobre DYRK1A con un valor de IC50 de 5,5 μM .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Paprotrain se puede sintetizar mediante un proceso de varios pasos que implica la condensación de 3-piridinacarboxaldehído con indol-3-acetonitrilo. La reacción generalmente implica el uso de una base como el hidruro de sodio en un solvente aprótico polar como la dimetilformamida (DMF). Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final .

Métodos de Producción Industrial

En un entorno industrial, la producción de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y minimizar las impurezas. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar aún más la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

Paprotrain experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Se puede reducir para formar análogos reducidos, que pueden tener diferentes actividades biológicas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan típicamente.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con posibles actividades biológicas y aplicaciones únicas .

Aplicaciones Científicas De Investigación

Scientific Research Applications of Paprotrain

This compound is a MKLP-2 inhibitor with cell signaling applications . Scientific literature has identified this compound as a specific inhibitor of KIF20A, a kinesin protein that plays a crucial role in cell division and proliferation . Research indicates its potential in cancer therapy, particularly in overcoming tumor resistance .

KIF20A Inhibitor

This compound functions as an inhibitor of Mitotic Kinesin-Like Protein 2 (MKLP-2) and, more specifically, KIF20A . KIF20A is essential for Golgi membrane transport and mitotic spindle assembly .

Role in Cancer Progression

KIF20A is associated with poorer prognoses in various cancers, including breast, gastric, pancreatic, renal cell, and glioma . Increased expression of KIF20A in advanced prostate cancer correlates with worse tumor grade and rapid recurrence . KIF20A promotes the secretion of factors that stimulate androgen receptor (AR) transcriptional activity, leading to castration-resistant proliferation of androgen-dependent cells .

Therapeutic Applications

This compound has demonstrated the ability to block castration-resistant prostate cancer (CRPC) cell proliferation at submicromolar concentrations without significantly affecting non-tumorigenic cells . Studies have shown that KIF20A depletion or treatment with this compound reduces CRPC . this compound targets KIF20A, which is critical for cell proliferation and tumor progression . Clinical trials targeting KIF20A have shown promising results, affirming the effectiveness of KIF20A-based immunotherapeutic approaches .

Development of KIF20A Inhibitors

Mecanismo De Acción

Paprotrain ejerce sus efectos inhibiendo la actividad ATPasa de la kinesina MKLP-2. Esta inhibición interrumpe la función normal de MKLP-2 en la mitosis, lo que lleva al arresto del ciclo celular y al fracaso de la citocinesis. Los objetivos moleculares de this compound incluyen el sitio de unión a ATP de MKLP-2, donde se une de forma no competitiva para inhibir la hidrólisis de ATP .

Comparación Con Compuestos Similares

Compuestos Similares

Ispinesib (SB-715992): Otro inhibidor de la kinesina que se dirige a la proteína del huso de la kinesina (KSP).

Monastrol: Un pequeño inhibidor molecular de la kinesina Eg5.

GSK923295: Un potente inhibidor de la proteína asociada al centrómero E (CENP-E).

Unicidad

Paprotrain es único en su inhibición específica de MKLP-2, mientras que otros compuestos similares se dirigen a diferentes kinesinas o proteínas relacionadas. Esta especificidad hace que this compound sea una herramienta valiosa para estudiar los roles únicos de MKLP-2 en la división celular y su potencial como diana terapéutica .

Actividad Biológica

Paprotrain, a small molecule classified as a reversible, non-ATP competitive inhibitor of mitotic kinesin-like protein 2 (MKLP-2), has garnered significant attention in the field of cancer research due to its potential therapeutic applications. This compound is primarily used to investigate cell signaling pathways and mitotic processes, making it a valuable tool in both basic and applied biological research.

- Chemical Formula : C₁₆H₁₁N₃

- CAS Number : 57046-73-8

- Empirical Formula : C₁₆H₁₁N₃

- Purity : ≥98% by HPLC

- Form : Yellow powder

This compound functions by inhibiting MKLP-2, which plays a crucial role in cytokinesis during cell division. By blocking the activity of this kinesin, this compound disrupts the normal process of cell division, leading to potential antitumor effects. The inhibition constant (Ki) for this compound is reported to be 3.4 μM, indicating its potency as an MKLP-2 inhibitor .

Inhibition Studies

Research has demonstrated that this compound effectively inhibits MKLP-2 activity, as evidenced by various assays that measure its impact on cell division and signaling pathways. The structure-activity relationship (SAR) studies have identified key chemical elements necessary for its inhibitory function .

Key Findings from Studies:

- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in various cancer cell lines, suggesting its potential as an anticancer agent.

- Impact on Cytokinesis : Inhibition of MKLP-2 by this compound leads to defects in cytokinesis, resulting in multinucleated cells .

- Selectivity : Compared to other kinesin inhibitors, this compound exhibits selective inhibition of MKLP-2 without affecting other kinesins significantly, which is crucial for minimizing side effects in therapeutic applications .

Case Studies

Several studies have explored the biological activity of this compound in different contexts:

Applications

This compound's primary applications include:

- Cancer Research : As an MKLP-2 inhibitor, it is used to study the mechanisms of cancer cell proliferation and potential therapeutic strategies.

- Cell Signaling Studies : It serves as a tool to dissect the signaling pathways involved in mitosis and cytokinesis.

Propiedades

IUPAC Name |

(Z)-2-(1H-indol-3-yl)-3-pyridin-3-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3/c17-9-13(8-12-4-3-7-18-10-12)15-11-19-16-6-2-1-5-14(15)16/h1-8,10-11,19H/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYYQRZCCKBFBE-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=CC3=CN=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C(=C/C3=CN=CC=C3)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.